molecular formula C12H14 B8364162 1,2-Dihydro-1,6-dimethylnaphthalene

1,2-Dihydro-1,6-dimethylnaphthalene

Cat. No. B8364162
M. Wt: 158.24 g/mol
InChI Key: WYPUHDTUVGYLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-1,6-dimethylnaphthalene is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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properties

Product Name

1,2-Dihydro-1,6-dimethylnaphthalene

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1,6-dimethyl-1,2-dihydronaphthalene

InChI

InChI=1S/C12H14/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3,5-8,10H,4H2,1-2H3

InChI Key

WYPUHDTUVGYLGY-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC2=C1C=CC(=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a similar procedure to that reported in Ferraz, which is hereby incorporated by reference, to a stirred solution of 4-methyl-α-tetralone (0.867 g, 4.98 mmol) in methanol (20 mL) was added NaBH4 (0.56 g, 14.9 mmol) portionwise. The reaction mixture was followed by TLC and, after complete consumption of the starting material (about 2 h), was quenched with saturated NaHCO3. The aqueous layer was extracted with diethyl ether, dried with magnesium sulfate (MgSO4), and filtered; and the solvent was removed under reduced pressure. The crude alcohol was dissolved in toluene (25 mL) and a few crystals of p-TsOH were added. The reaction mixture was stirred overnight, then neutralized by slow addition of saturated sodium bicarbonate (NaHCO3) and extracted with diethyl ether. The combined organic layers where washed with brine, dried with magnesium sulfate (MgSO4), and filtered; and the solvent was removed under reduced pressure. The product was purified by flash chromatography (SiO2, hexanes) to give 1,2-dihydro-1,6-dimethylnaphthalene ((±)-4) as a clear oil (0.479 g, 61% yield). This compound is volatile and cannot be dried for long periods (>30 min) under high vacuum. The spectroscopic data are consistent with previously reported data (Adachi et al., Bull. Chem. Soc. Jpn., 56:651ff (1983), which is hereby incorporated by reference).
Quantity
0.867 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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